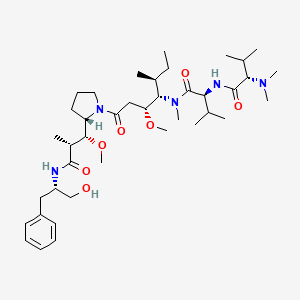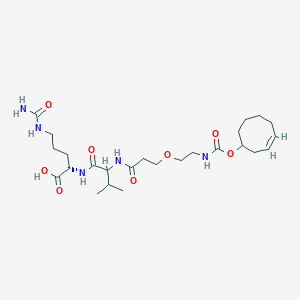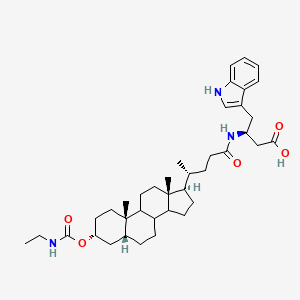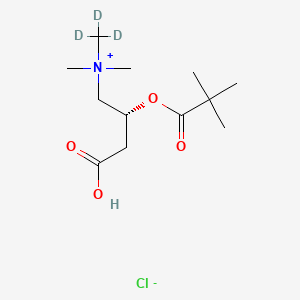
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves the incorporation of deuterium into the 2,2-Dimethylpropionyl-L-carnitine molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality and isotopic enrichment. Quality control measures are implemented to maintain the purity and stability of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely and accurately.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: It serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
作用機序
The mechanism of action of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with various molecular targets and pathways, providing insights into metabolic processes and drug development .
類似化合物との比較
Similar Compounds
2,2-Dimethylpropionyl-L-carnitine hydrochloride: The non-deuterated version of the compound.
Pivaloyl-L-carnitine HCl: Another derivative with similar structural features.
Uniqueness
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic enrichment distinguishes it from other similar compounds, making it a valuable tool in scientific research .
特性
分子式 |
C12H24ClNO4 |
|---|---|
分子量 |
284.79 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6;/h9H,7-8H2,1-6H3;1H/t9-;/m1./s1/i4D3; |
InChIキー |
BWCJOOHQZBKWIR-OFMOCYORSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)(C)C.[Cl-] |
正規SMILES |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


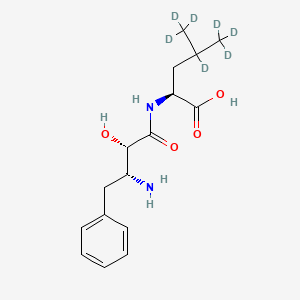


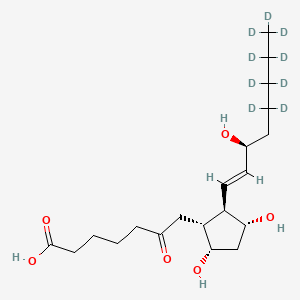
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
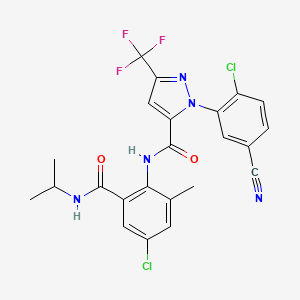
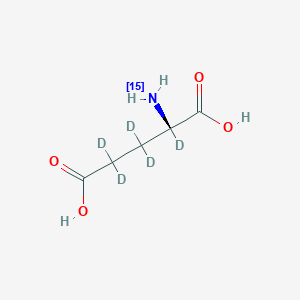


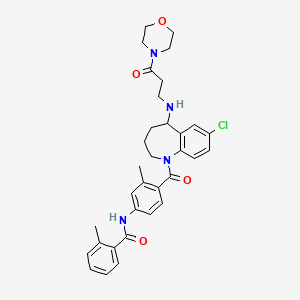
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
